B1574681 PTC596

PTC596

Cat. No. B1574681
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

PTC596 is an orally active inhibitor of the polycomb ring finger oncogene BMI1 (B-cell-specific Moloney murine leukemia virus integration site 1), with potential antineoplastic activity. PTC596 targets BMI1 expressed by both tumor cells and cancer stem cells (CSCs), and induces hyper-phosphorylation of BMI1, leading to its degradation. This inhibits BMI1-mediated signal transduction pathways and results in a reduction of proliferation of BMI1-expressing tumor cells. BMI1, a key protein in the polycomb repressive complex 1 (PRC1), is overexpressed in certain tumor cell types, and plays a key role in CSC survival, proliferation and resistance to chemotherapeutics;  its expression is associated with increased tumor aggressiveness and a poor prognosis.

Scientific Research Applications

PTC596 in Acute Myeloid Leukemia (AML) Treatment

PTC596 has shown potential in treating acute myeloid leukemia (AML). It acts by inhibiting BMI-1, a protein necessary for the maintenance and self-renewal of AML stem cells. In studies, PTC596 induced mitochondrial apoptosis in AML cells, including in patient-derived CD34+CD38low/− stem/progenitor cells, in a p53-independent manner. This suggests its effectiveness in treating relapsed or refractory AML, particularly in patients with p53 mutations (Nishida et al., 2017).

PTC596 in Various Cancer Studies

PTC596 has shown efficacy across a range of cancer types, including glioblastoma, fibrosarcoma, and leukemia. It works by inducing hyper-phosphorylation of BMI1 protein, leading to its degradation. This mechanism effectively depletes the tumor stem cell fraction in various cancers (Kim et al., 2014).

PTC596 as a Tubulin-Binding Agent

Research has explored PTC596's role as a tubulin-binding agent. It has unique interactions with the colchicine site of tubulin, different from other tubulin-binding agents. PTC596 has shown broad-spectrum anticancer activity and efficacy in various cancer models, including leiomyosarcomas and glioblastoma. Its unique pharmacokinetic profile makes it a promising candidate for further clinical trials in combination with other treatments (Jernigan et al., 2021).

PTC596 in Pancreatic Ductal Adenocarcinoma (PDA)

PTC596 has been evaluated for its effectiveness in treating pancreatic ductal adenocarcinoma (PDA). It overcomes drug delivery barriers characteristic of PDA due to its pharmacologic properties. In combination with standard regimens, PTC596 has shown potential in enhancing treatment efficacy in multiple PDA model systems, including genetically engineered and chemoresistant models (Eberle-Singh et al., 2019).

properties

Product Name

PTC596

IUPAC Name

Unknown

SMILES

Unknown

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

PTC596;  PTC-596;  PTC 596.

Origin of Product

United States

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